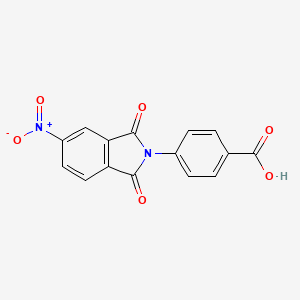![molecular formula C16H13ClN2O B5678087 4-chloro-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5678087.png)
4-chloro-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol is a compound that has garnered interest in scientific research due to its structural and chemical properties. The compound contains a pyrazole ring, which is often studied for its potential in various chemical and pharmacological applications.
Synthesis Analysis
- The synthesis of similar compounds with pyrazole structures, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, involves multi-step chemical processes. These processes typically include the formation of pyrazole rings through reactions involving chlorophenyl and methoxyphenyl groups (Tang et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds has been studied using X-ray diffraction, revealing planar benzene ring systems and specific dihedral angles between the pyrazole rings (Tang et al., 2014).
Chemical Reactions and Properties
- Compounds with pyrazole structures can participate in various chemical reactions, forming hydrogen-bonded chains and exhibiting interesting reactivity due to their functional groups (Trilleras et al., 2005).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions.
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are determined by the molecular structure, with the pyrazole ring playing a crucial role. Detailed computational studies on similar compounds have been conducted to understand these aspects (Viji et al., 2020).
Propiedades
IUPAC Name |
4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBTTYJYQQPOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[(1-methyl-1H-indol-6-yl)carbonyl]-4-piperidinol](/img/structure/B5678006.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B5678016.png)
![(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5678026.png)
![5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5678033.png)
![6-(5-methyl-2-thienyl)-2-(2-oxa-7-azaspiro[4.5]dec-7-yl)nicotinic acid](/img/structure/B5678045.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5678051.png)
![N-methyl-3-[(tetrahydrofuran-3-ylamino)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5678053.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5678055.png)

![6-methyl-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5678079.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678092.png)
